molecular formula C4H5F3N4 B13170823 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine

1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13170823
M. Wt: 166.10 g/mol
InChI Key: CGEYSKMSGQVOMG-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine is a fluorinated organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a trifluoroethyl group attached to the triazole ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The trifluoroethyl group can be introduced through the use of trifluoroethyl azide or trifluoroethyl alkyne as starting materials .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific receptors or enzymes. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole: Similar structure but lacks the amine group.

    1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazole: Different triazole ring structure.

    1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-carboxamide: Contains a carboxamide group instead of an amine.

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the trifluoroethyl group and the amine group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C4H5F3N4

Molecular Weight

166.10 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)triazol-4-amine

InChI

InChI=1S/C4H5F3N4/c5-4(6,7)2-11-1-3(8)9-10-11/h1H,2,8H2

InChI Key

CGEYSKMSGQVOMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)N

Origin of Product

United States

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